molecular formula C16H19N3O3S B11935145 6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B11935145
M. Wt: 333.4 g/mol
InChI Key: VDVJFMDTCKVAIW-DGCLKSJQSA-N
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Description

6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a thiazole ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia derivatives.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Thiazole Ring: The thiazole ring can be synthesized separately and then attached to the pyridine ring through a nucleophilic substitution reaction.

    Formation of the Oxolane Ring: The oxolane ring is typically formed through a cyclization reaction involving diols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the thiazole ring, in particular, is indicative of possible antimicrobial, antifungal, or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole ring suggests potential interactions with biological macromolecules, possibly through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.

    Pyridine Derivatives: Compounds like nicotinamide and isoniazid feature the pyridine ring and are known for their medicinal properties.

Uniqueness

The uniqueness of 6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide lies in its combination of structural features. The presence of the oxolane ring, along with the thiazole and pyridine rings, provides a distinct scaffold that can be exploited for various chemical and biological applications. This combination of rings is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C16H19N3O3S/c1-9-4-12(22-13-5-11(3)21-7-13)6-14(17-9)15(20)19-16-18-10(2)8-23-16/h4,6,8,11,13H,5,7H2,1-3H3,(H,18,19,20)/t11-,13-/m1/s1

InChI Key

VDVJFMDTCKVAIW-DGCLKSJQSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CO1)OC2=CC(=NC(=C2)C)C(=O)NC3=NC(=CS3)C

Canonical SMILES

CC1CC(CO1)OC2=CC(=NC(=C2)C)C(=O)NC3=NC(=CS3)C

Origin of Product

United States

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